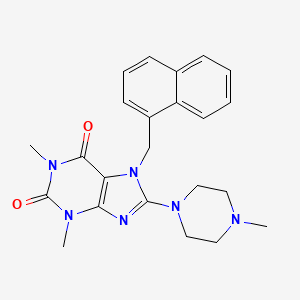

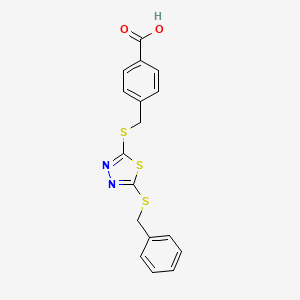

1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a naphthalen-1-ylmethyl group and a 4-methylpiperazin-1-yl group. The presence of these groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,3-Dimethyl-8-(4-Methylpiperazin-1-yl)-7-(Naphthalen-1-ylmethyl)purin-2,6-dion umfasst in der Regel mehrere Schritte, beginnend mit leicht zugänglichen Vorläufern. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Bildung des Purinkerns: Der Purinkern kann durch eine Reihe von Kondensationsreaktionen unter Verwendung von Formamid und anderen stickstoffhaltigen Verbindungen synthetisiert werden.

Einführung der Naphthalen-1-ylmethylgruppe: Dieser Schritt beinhaltet die Alkylierung des Purinkerns mit einem Naphthalen-1-ylmethylhalogenid unter basischen Bedingungen.

Einführung der 4-Methylpiperazin-1-ylgruppe: Dieser Schritt beinhaltet die nucleophile Substitution eines halogenierten Purinderivats mit 4-Methylpiperazin.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung des oben beschriebenen Synthesewegs umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung von fortschrittlichen Katalysatoren, optimierten Reaktionsbedingungen (Temperatur, Druck, Lösungsmittel) und Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,3-Dimethyl-8-(4-Methylpiperazin-1-yl)-7-(Naphthalen-1-ylmethyl)purin-2,6-dion kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen nucleophile oder elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogenide, Amine und Alkohole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zur Bildung von hydroxylierten oder carboxylierten Derivaten führen, während die Reduktion zu deoxygenierten Produkten führen kann.

Wissenschaftliche Forschungsanwendungen

1,3-Dimethyl-8-(4-Methylpiperazin-1-yl)-7-(Naphthalen-1-ylmethyl)purin-2,6-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Sie wird auf ihre möglichen biologischen Aktivitäten untersucht, einschließlich antimikrobieller, antiviraler und krebshemmender Eigenschaften.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von Krankheiten wie Krebs und Infektionskrankheiten.

Industrie: Sie wird bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Pharmazeutika und Agrochemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 1,3-Dimethyl-8-(4-Methylpiperazin-1-yl)-7-(Naphthalen-1-ylmethyl)purin-2,6-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben, indem sie:

Bindung an Enzyme: Hemmung oder Aktivierung spezifischer Enzyme, die an Stoffwechselwegen beteiligt sind.

Wechselwirkung mit Rezeptoren: Modulierung der Aktivität von Rezeptoren auf der Zelloberfläche.

Beeinflussung der Genexpression: Beeinflussung der Expression von Genen, die an verschiedenen biologischen Prozessen beteiligt sind.

Wirkmechanismus

The mechanism of action of 1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the surface of cells.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

1,3-Dimethyl-8-(4-Methylpiperazin-1-yl)-7-(Naphthalen-1-ylmethyl)purin-2,6-dion kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Koffein: Ein bekanntes Purinderivat mit stimulierenden Eigenschaften.

Theophyllin: Ein weiteres Purinderivat, das als Bronchodilatator verwendet wird.

Pentoxifyllin: Ein Purinderivat, das zur Verbesserung der Durchblutung bei Patienten mit Durchblutungsstörungen verwendet wird.

Die Einzigartigkeit von 1,3-Dimethyl-8-(4-Methylpiperazin-1-yl)-7-(Naphthalen-1-ylmethyl)purin-2,6-dion liegt in seinem spezifischen Substitutionsschema, das ihm besondere chemische und biologische Eigenschaften verleiht.

Eigenschaften

CAS-Nummer |

309938-17-8 |

|---|---|

Molekularformel |

C23H26N6O2 |

Molekulargewicht |

418.5 g/mol |

IUPAC-Name |

1,3-dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione |

InChI |

InChI=1S/C23H26N6O2/c1-25-11-13-28(14-12-25)22-24-20-19(21(30)27(3)23(31)26(20)2)29(22)15-17-9-6-8-16-7-4-5-10-18(16)17/h4-10H,11-15H2,1-3H3 |

InChI-Schlüssel |

YSVXFXZYWCRMNK-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)N(C(=O)N3C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[(2-methyl-2H-chromen-3-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040495.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12040503.png)

![methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid;hydrate](/img/structure/B12040524.png)

![2-Chlorobenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12040532.png)

![2-Ethyl-3-methyl-1-{[4-(propan-2-yl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040541.png)

![N-(2-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040546.png)